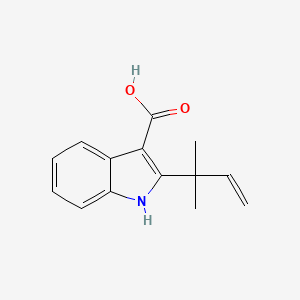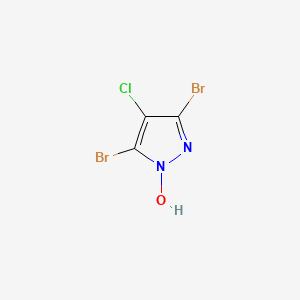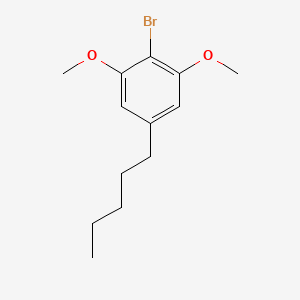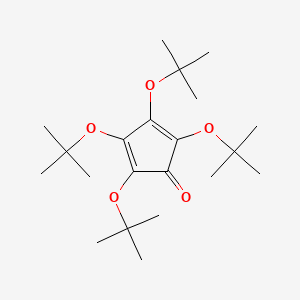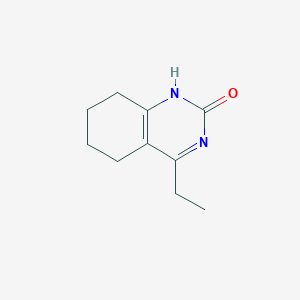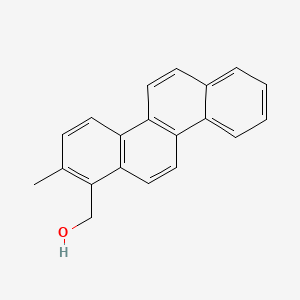
(2-Methylchrysen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylchrysen-1-yl)methanol is an organic compound with the molecular formula C20H16O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon of the chrysene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylchrysen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with chrysene, which undergoes a series of reactions to introduce the hydroxyl and methyl groups.
Grignard Reaction: A common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable precursor to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylchrysen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2-Methylchrysen-1-yl)ketone or (2-Methylchrysen-1-yl)aldehyde.
Reduction: Formation of 2-Methylchrysene.
Substitution: Formation of (2-Methylchrysen-1-yl)chloride or (2-Methylchrysen-1-yl)bromide.
Aplicaciones Científicas De Investigación
(2-Methylchrysen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (2-Methylchrysen-1-yl)methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Chrysen-1-ylmethanol: Lacks the methyl group at the second carbon.
2-Methylchrysene: Lacks the hydroxyl group at the first carbon.
1-Hydroxychrysene: Lacks the methyl group at the second carbon.
Uniqueness
(2-Methylchrysen-1-yl)methanol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
84101-76-8 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(2-methylchrysen-1-yl)methanol |
InChI |
InChI=1S/C20H16O/c1-13-6-8-17-18-9-7-14-4-2-3-5-15(14)16(18)10-11-19(17)20(13)12-21/h2-11,21H,12H2,1H3 |
Clave InChI |
GMBDNYSQGDLZEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
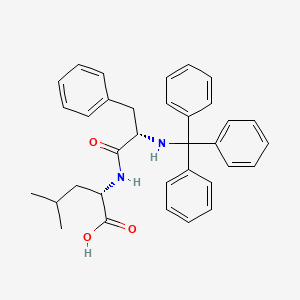
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
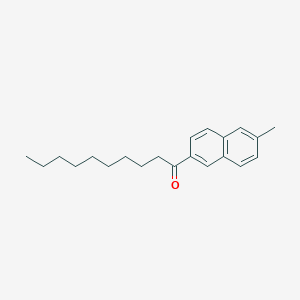
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
